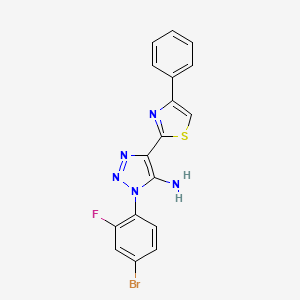
1-(4-bromo-2-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromo-2-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C17H11BrFN5S and its molecular weight is 416.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-bromo-2-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a complex organic compound characterized by a unique structural arrangement that includes triazole and thiazole moieties. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C17H11BrFN5S with a molecular weight of 416.27 g/mol. The presence of halogen substituents (bromo and fluoro) on the phenyl ring potentially enhances its biological activity by influencing interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H11BrFN5S |
| Molecular Weight | 416.27 g/mol |
| CAS Number | 1207007-40-6 |
| Structural Features | Triazole and Thiazole moieties |
Antimicrobial Activity
Compounds containing triazole and thiazole rings are known for their diverse biological activities, including antimicrobial properties. The thiazole moiety is often linked to antifungal activity, while the triazole group has demonstrated efficacy against various pathogens. Preliminary studies suggest that this compound may exhibit significant antimicrobial properties due to these structural features.
Anticancer Activity
Research indicates that similar compounds have shown promising results in anticancer assays. For instance, thiazole derivatives have been reported to possess chemopreventive and chemotherapeutic effects against various cancer cell lines. The compound's ability to inhibit specific enzymes or pathways relevant to cancer progression is a focal point for further investigation .
In a comparative study of related compounds, some exhibited IC50 values indicating effective inhibition against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) at concentrations as low as 6.2 μM and 27.3 μM respectively .
The mechanism of action for compounds like this compound typically involves interaction with specific biological targets such as enzymes or receptors involved in disease processes. Interaction studies are essential to elucidate these mechanisms and establish therapeutic potential.
特性
IUPAC Name |
3-(4-bromo-2-fluorophenyl)-5-(4-phenyl-1,3-thiazol-2-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrFN5S/c18-11-6-7-14(12(19)8-11)24-16(20)15(22-23-24)17-21-13(9-25-17)10-4-2-1-3-5-10/h1-9H,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBPOOGZFMHLGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=C(C=C(C=C4)Br)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrFN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













